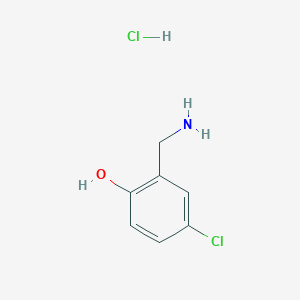
2-(Aminomethyl)-4-chlorophenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-4-chlorophenol hydrochloride is an organic compound with a molecular formula of C7H9Cl2NO. It is a derivative of phenol, characterized by the presence of an aminomethyl group and a chlorine atom attached to the benzene ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-chlorophenol hydrochloride typically involves the reaction of 4-chlorophenol with formaldehyde and ammonia. The reaction proceeds through a Mannich reaction, where the aminomethyl group is introduced to the phenol ring. The reaction conditions usually involve the use of an acidic catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous addition of reactants and catalysts, followed by purification steps to isolate the desired product. The use of advanced purification techniques, such as crystallization and filtration, ensures the high purity of the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-4-chlorophenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Aminomethyl)-4-chlorophenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-4-chlorophenol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with various biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminophenol: Lacks the chlorine atom and has different reactivity and applications.
4-Chlorophenol: Lacks the aminomethyl group and has distinct chemical properties.
2-(Aminomethyl)phenol: Similar structure but without the chlorine atom.
Uniqueness
2-(Aminomethyl)-4-chlorophenol hydrochloride is unique due to the presence of both the aminomethyl group and the chlorine atom, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C7H9Cl2NO |
|---|---|
Poids moléculaire |
194.06 g/mol |
Nom IUPAC |
2-(aminomethyl)-4-chlorophenol;hydrochloride |
InChI |
InChI=1S/C7H8ClNO.ClH/c8-6-1-2-7(10)5(3-6)4-9;/h1-3,10H,4,9H2;1H |
Clé InChI |
ZCRAMLOPAJNVAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)CN)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















